molecular formula C14H13N3 B13869558 2-(3-aminophenyl)-1H-indol-5-amine

2-(3-aminophenyl)-1H-indol-5-amine

Cat. No.: B13869558
M. Wt: 223.27 g/mol
InChI Key: SMGCMRXMZBZPTC-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an amino group at the 5-position and a 3-aminophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and solvents is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-1H-indol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-aminophenyl)-1H-indol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-aminophenyl)-1H-indol-5-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-aminophenyl)-1H-indol-5-amine

InChI

InChI=1S/C14H13N3/c15-11-3-1-2-9(6-11)14-8-10-7-12(16)4-5-13(10)17-14/h1-8,17H,15-16H2

InChI Key

SMGCMRXMZBZPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC3=C(N2)C=CC(=C3)N

Origin of Product

United States

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